molecular formula C14H21NO3 B8341986 1-(n-Hexyl)-3-carboxy-4,6-dimethylpyrid-2-one

1-(n-Hexyl)-3-carboxy-4,6-dimethylpyrid-2-one

Cat. No. B8341986
M. Wt: 251.32 g/mol
InChI Key: HGWCFLSSCOTRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038065

Procedure details

To a stirred mixture of 1-(n-hexyl)-3-cyano-4,6-dimethyl-pyrid-2-one (222.3 g., 0.957 mole) and water (100 ml.) is added dropwise concentrated sulfuric acid (300 g.). When the addition is completed the stirred solution is heated on a steam bath for 24 hours. The solution is poured onto ice and basified with a sodium hydroxide solution and filtered. The alkaline filtrate is acidified with acetic acid and extracted with 400 ml. of toluene. The toluene layer is then extracted with 2 × 350 ml. of 5% NaOH. The aqueous layer is acidified with hydrochloric acid and cooled in an ice bath. The semi-solid precipitate is recrystallized from methanol/water to give 1-(n-hexyl)-3-carboxy-4,6-dimethylpyrid-2-one, 24 g. (100% yield), mp. 79-82.5.
Name
1-(n-hexyl)-3-cyano-4,6-dimethyl-pyrid-2-one
Quantity
222.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:7]1[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[C:9]([C:15]#N)[C:8]1=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].S(=O)(=O)(O)[OH:19].[OH-:23].[Na+]>O>[CH2:1]([N:7]1[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[C:9]([C:15]([OH:19])=[O:23])[C:8]1=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
1-(n-hexyl)-3-cyano-4,6-dimethyl-pyrid-2-one
Quantity
222.3 g
Type
reactant
Smiles
C(CCCCC)N1C(C(=C(C=C1C)C)C#N)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
The solution is poured onto ice
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with 400 ml
EXTRACTION
Type
EXTRACTION
Details
The toluene layer is then extracted with 2 × 350 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The semi-solid precipitate is recrystallized from methanol/water

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)N1C(C(=C(C=C1C)C)C(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.